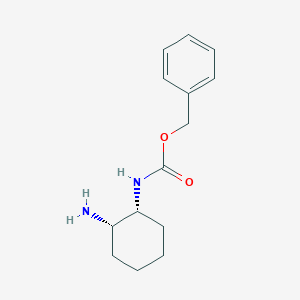

Benzyl (cis-2-aminocyclohexyl)carbamate

Description

Contextualization within Nitrogen-Containing Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds that serve as valuable intermediates in the synthesis of complex natural products and pharmaceuticals. Their incorporation into a synthetic route allows for the predictable and controlled introduction of stereocenters. Nitrogen-containing chiral building blocks, such as amino acids, alkaloids, and their derivatives, are of particular significance due to the prevalence of chiral amines in biologically active molecules. acs.org

However, establishing stable chirality directly at a nitrogen atom in simple amines presents a fundamental challenge. Due to a phenomenon known as pyramidal inversion, where the nitrogen atom and its substituents rapidly flip their configuration at room temperature, enantiomeric forms of simple chiral amines interconvert and cannot be resolved. libretexts.org To overcome this, synthetic chemists often rely on incorporating the nitrogen atom into a rigid cyclic structure. The cyclohexane (B81311) ring in aminocyclohexyl derivatives provides a conformationally constrained scaffold that prevents pyramidal inversion and locks in the spatial relationship between substituents.

Significance of cis-2-Aminocyclohexyl Scaffold in Stereoselective Transformations

The specific arrangement of functional groups on the cyclohexane ring is paramount to the scaffold's function in stereoselective transformations. The cis-2-aminocyclohexyl moiety places the protected amine (the carbamate) and the free amine on the same face of the ring. This defined spatial arrangement is critical when the molecule is used as a chiral auxiliary or, more commonly, as a precursor to a chiral ligand for a metal catalyst.

While the cis isomer is of significant interest, its utility is often highlighted by comparing it to its extensively studied counterpart, trans-1,2-diaminocyclohexane (DACH). Enantiomerically pure DACH is considered a "privileged scaffold" in asymmetric catalysis, forming the basis for highly effective catalysts for a multitude of reactions. researchgate.net Ligands derived from the 1,2-diaminocyclohexane framework create a well-defined chiral pocket around a metal center. This pocket sterically hinders the approach of reactants, allowing them to bind in only one specific orientation, which leads to the preferential formation of one enantiomer of the product. nih.govnih.gov

The cis arrangement of the amino groups in Benzyl (B1604629) (cis-2-aminocyclohexyl)carbamate provides a different, yet equally valuable, geometric constraint. When coordinated to a metal, the resulting complex will have a distinct three-dimensional structure and bite angle compared to its trans counterpart. This structural difference can lead to different reactivity profiles and can be exploited to achieve high stereoselectivity in reactions where trans-based ligands may be less effective. The principle of using the rigid cyclohexane backbone to control the stereochemical outcome of a reaction is the key element.

The effectiveness of such scaffolds is measured by the enantiomeric excess (e.e.) of the product. Research on catalysts derived from the closely related (R,R)-1,2-diaminocyclohexane scaffold demonstrates remarkable levels of stereocontrol in reactions like the asymmetric hydrogenation of ketones, as detailed in the following table. nih.govrsc.org

| Substrate (Ketone) | Catalyst System | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|

| Acetophenone | Mn(I)-PNNP Complex based on (R,R)-DACH | 98 | 85 |

| 4'-Methylacetophenone | Mn(I)-PNNP Complex based on (R,R)-DACH | 99 | 83 |

| 4'-Methoxyacetophenone | Mn(I)-PNNP Complex based on (R,R)-DACH | 99 | 81 |

| 4'-Chloroacetophenone | Mn(I)-PNNP Complex based on (R,R)-DACH | 97 | 84 |

This data underscores the power of the 1,2-disubstituted cyclohexane scaffold to induce high chirality, a principle that directly applies to the potential of the cis-2-aminocyclohexyl framework in designing bespoke catalysts for stereoselective synthesis.

An in-depth examination of the synthetic methodologies for producing Benzyl (cis-2-aminocyclohexyl)carbamate reveals a field rich with stereochemical challenges and innovative solutions. The synthesis of this specific chiral compound, a derivative of cis-1,2-diaminocyclohexane (B74578), is a multi-faceted process that hinges on precise control over stereochemistry. This article explores the key synthetic strategies, from the formation of the core cyclohexyl moiety to the specific techniques of carbamate (B1207046) installation and the crucial role of protecting group chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIYTHASVJZIGQ-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739576 | |

| Record name | Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067631-22-4, 445479-92-5 | |

| Record name | Carbamic acid, N-[(1R,2S)-2-aminocyclohexyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067631-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Reactivity Studies of Benzyl Cis 2 Aminocyclohexyl Carbamate

Mechanistic Investigations of Carbamate-Mediated Transformations

The benzyl (B1604629) carbamate (B1207046) group in Benzyl (cis-2-aminocyclohexyl)carbamate is not merely a protecting group for the amine; it can actively participate in intramolecular reactions, a phenomenon known as neighboring group participation or anchimeric assistance. masterorganicchemistry.comyoutube.com This participation can significantly influence the rate and stereochemical outcome of reactions at an adjacent carbon center.

One of the most significant carbamate-mediated transformations is the intramolecular cyclization to form a bicyclic oxazolidinone. This typically occurs when the adjacent amino group is converted into a suitable leaving group, or when a reaction at the neighboring carbon atom generates a carbocationic intermediate. The lone pair of electrons on the carbamate oxygen or nitrogen can act as an internal nucleophile. nih.gov

The mechanism of this transformation is believed to proceed through the formation of a five-membered ring intermediate. For instance, under conditions that would typically favor an S_N2 reaction with an external nucleophile, the carbamate group can provide anchimeric assistance, leading to an intramolecular cyclization. researchgate.net This process involves a backside attack by the carbamate's oxygen or nitrogen atom on the carbon bearing the leaving group, resulting in the formation of a bicyclic intermediate. This intermediate then undergoes nucleophilic attack by an external nucleophile to yield the final product, often with retention of stereochemistry at the reaction center due to a double inversion mechanism. researchgate.net

The rate of such intramolecular cyclizations is highly dependent on the conformational orientation of the participating groups. For the reaction to occur, the carbamate group and the leaving group must be able to adopt an anti-periplanar arrangement to allow for an efficient backside attack.

Table 1: Hypothetical Kinetic Data for Carbamate-Mediated Cyclization

| Substrate | Relative Rate of Cyclization | Product(s) |

| Benzyl (cis-2-tosyloxycyclohexyl)carbamate | 1 | Bicyclic oxazolidinone intermediate |

| Benzyl (trans-2-tosyloxycyclohexyl)carbamate | < 0.01 | Primarily direct substitution by external Nu |

| This compound (control) | - | No reaction |

This table is illustrative and based on the principles of neighboring group participation. The relative rates are hypothetical and intended to demonstrate the expected kinetic difference between the cis and trans isomers due to the geometric constraints required for intramolecular cyclization.

Exploration of Amino Group Reactivity in Cyclohexane (B81311) Derivatives

The reactivity of the free amino group in this compound is influenced by the steric and electronic environment imposed by the cyclohexane ring and the adjacent benzyl carbamate moiety. As a primary amine, it can undergo a variety of characteristic reactions, including alkylation, acylation, and Schiff base formation.

The nucleophilicity of the amino group is a key factor in its reactivity. The presence of the bulky benzyl carbamate group on the adjacent carbon can sterically hinder the approach of electrophiles. This steric hindrance is dependent on the conformation of the cyclohexane ring. In the diequatorial conformation of the cis-isomer, the amino group is relatively accessible. However, in the diaxial conformation, it is more sterically encumbered. pressbooks.pub

The electronic effect of the benzyl carbamate group is primarily inductive and electron-withdrawing, which can slightly decrease the basicity and nucleophilicity of the neighboring amino group compared to an unsubstituted aminocyclohexane.

Common reactions of the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. The extent of alkylation can be controlled by the reaction conditions.

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

The cis-relationship of the amino and carbamate groups can also lead to intramolecular hydrogen bonding, which can influence the conformation of the molecule and the reactivity of the amino group by affecting the availability of its lone pair of electrons.

Stereoelectronic Effects on Reactivity Profiles

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the reactivity of a molecule, are critical in understanding the behavior of this compound. The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions, each with distinct electronic environments. masterorganicchemistry.com

For cis-1,2-disubstituted cyclohexanes, the two chair conformations are generally of unequal energy. The equilibrium between these conformers is governed by the steric bulk of the substituents, with a preference for placing larger groups in the more spacious equatorial position to minimize 1,3-diaxial interactions. pressbooks.pub

The reactivity of both the amino and carbamate groups is influenced by their axial or equatorial orientation:

Equatorial Substituents: Generally more sterically accessible and therefore more reactive towards external reagents.

Axial Substituents: More sterically hindered. However, an axial orientation can be favorable for certain intramolecular reactions, such as the aforementioned carbamate-mediated cyclization, if it allows for the necessary orbital overlap.

Hyperconjugative interactions also play a role. For example, an interaction between the lone pair of the amino group and the σ* orbital of an adjacent anti-periplanar C-C bond can influence the nucleophilicity of the amine. The efficiency of this hyperconjugation is highly dependent on the dihedral angle between the participating orbitals, which is dictated by the ring's conformation. nih.gov

Table 2: Influence of Conformation on Reactivity

| Conformer | Amino Group Position | Carbamate Group Position | Expected Reactivity of Amino Group (towards bulky electrophile) | Potential for Carbamate NGP |

| A | Equatorial | Axial | Higher | Lower |

| B | Axial | Equatorial | Lower | Higher (with appropriate leaving group) |

This is an illustrative table based on established principles of stereoelectronic effects in cyclohexane systems.

Investigation of Rearrangement Pathways

Rearrangements in cyclohexane derivatives can be triggered by the formation of reactive intermediates, such as carbocations. In the context of this compound, such rearrangements could potentially be initiated by reactions involving the amino group.

For instance, treatment of the primary amine with nitrous acid would generate a diazonium salt, a highly unstable species that can readily lose nitrogen gas to form a carbocation. The subsequent fate of this carbocation would be influenced by the surrounding molecular architecture, including the possibility of rearrangements.

Possible rearrangement pathways for a carbocation generated at the 2-position of the cyclohexane ring include:

Hydride Shift: A hydrogen atom from an adjacent carbon could migrate to the carbocationic center, leading to the formation of a more stable secondary carbocation.

Ring Contraction: Migration of a C-C bond of the cyclohexane ring could lead to the formation of a cyclopentylcarbinyl cation, which could then rearrange further.

The presence of the neighboring benzyl carbamate group could also influence these rearrangement pathways. The carbamate could participate in the stabilization of the carbocationic intermediate, potentially leading to the formation of the bicyclic oxazolidinone intermediate discussed in section 3.1, which would compete with rearrangement pathways. The preferred pathway would depend on the relative rates of these competing reactions.

It is important to note that without specific experimental studies on this compound, these potential rearrangement pathways are based on established principles of carbocation chemistry in cyclic systems.

Applications in Asymmetric Synthesis and Chiral Ligand Design

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of benzyl (B1604629) (cis-2-aminocyclohexyl)carbamate makes it an important chiral building block. Chiral building blocks are essential starting materials in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired efficacy. The cyclohexane (B81311) ring provides a conformationally restricted framework, which can be crucial for inducing stereoselectivity in subsequent reactions.

The synthetic utility of this compound is enhanced by the differential protection of the two amino groups. The carbamate-protected amine is temporarily masked, while the free primary amine can undergo a variety of chemical transformations. This allows for sequential and controlled introduction of different substituents, leading to highly functionalized and complex chiral molecules. For instance, derivatives of aminocyclohexylcarbamates are key intermediates in the enantioselective synthesis of potent antagonists for chemokine receptors like CCR2, which are implicated in inflammatory diseases.

Precursor for the Development of Chiral Catalysts and Ligands

The core structure of benzyl (cis-2-aminocyclohexyl)carbamate, upon deprotection, is a cis-1,2-diaminocyclohexane (B74578). This motif is a well-established and privileged scaffold for the construction of a wide range of chiral ligands used in asymmetric catalysis. These ligands can coordinate with various transition metals (such as rhodium, ruthenium, copper, and palladium) to form catalysts that facilitate enantioselective reactions, including hydrogenations, C-C bond formations, and aminations.

The synthesis of these ligands involves the derivatization of the amino groups. For example, the free amine can be acylated, alkylated, or phosphinated to generate bidentate or polydentate ligands. The cis-stereochemistry of the amino groups ensures that the coordinating atoms are held in a specific spatial arrangement, which is critical for creating an effective chiral environment around the metal center to control the stereochemical outcome of a reaction.

Table 1: Examples of Ligand Classes Derived from 1,2-Diaminocyclohexane Scaffolds

| Ligand Class | Typical Metal Complex | Application in Asymmetric Synthesis |

| Chiral Phosphines | Rhodium, Ruthenium | Asymmetric Hydrogenation |

| Chiral Salen Ligands | Cobalt, Manganese | Asymmetric Epoxidation, Kinetic Resolution |

| Chiral Bis(oxazoline) | Copper, Zinc | Lewis Acid Catalysis (e.g., Diels-Alder) |

| Chiral Trost Ligands | Palladium | Asymmetric Allylic Alkylation |

Role in Diastereoselective Inductions

When incorporated into a larger molecule, the chiral cyclohexane backbone of this compound can act as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical transformation to produce one diastereomer preferentially over others. The rigid conformation of the cyclohexane ring effectively shields one face of a nearby reactive center, forcing an incoming reagent to attack from the less hindered face.

This diastereoselective control is crucial in reactions such as Michael additions, aldol (B89426) reactions, and alkylations. After the desired stereocenter has been set, the auxiliary can be cleaved and potentially recycled, leaving behind an enantiomerically enriched product. The predictable stereochemical induction offered by cyclohexane-based auxiliaries makes them valuable tools in the synthesis of complex natural products and pharmaceuticals.

Application in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are highly valued for their efficiency and atom economy. The free primary amine of this compound, or its deprotected diamine form, can serve as the amine component in well-known MCRs such as the Ugi and Passerini reactions.

In an Ugi four-component reaction, an aldehyde, a carboxylic acid, an isocyanide, and an amine combine to form an α-acylamino amide. By using the chiral this compound as the amine source, a new stereocenter is generated in the product. The inherent chirality of the carbamate (B1207046) can influence the stereochemical outcome of the reaction, leading to a diastereomeric excess in the product. This approach allows for the rapid generation of complex, peptide-like molecules with multiple stereocenters from simple starting materials.

Scaffold for Non-Racemic Amino Acid and Peptide Mimetic Synthesis

This compound is a protected form of a cyclic β-amino acid. β-Amino acids and the peptides derived from them (β-peptides) are of significant interest because they often exhibit enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts. Furthermore, β-peptides are known to fold into stable, predictable secondary structures like helices and turns. nih.govchemrxiv.org

Derivatization Strategies and Scaffold Functionalization

Regioselective Functionalization of the Cyclohexyl Ring System

The functionalization of the saturated cyclohexyl ring of benzyl (B1604629) (cis-2-aminocyclohexyl)carbamate presents a significant challenge due to the general inertness of C-H bonds. However, modern synthetic methods offer potential pathways for regioselective derivatization.

Directed C-H activation is a powerful strategy for introducing functionality at specific positions on a carbon skeleton. In the context of benzyl (cis-2-aminocyclohexyl)carbamate, the existing amino and carbamate (B1207046) groups can act as directing groups, guiding a metal catalyst to activate a specific C-H bond. For instance, palladium-catalyzed C-H activation has been widely used for the functionalization of various cyclic amines. While specific studies on this exact substrate are not prevalent, analogous systems suggest that the positions adjacent to the nitrogen atoms are the most likely sites for functionalization.

Another approach involves the introduction of unsaturation into the cyclohexyl ring, which can then be further functionalized. This could potentially be achieved through radical-based methodologies or enzymatic reactions, although these methods often lack high regioselectivity on unsubstituted cycloalkanes.

Table 1: Potential Regioselective Functionalization Reactions of the Cyclohexyl Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| Directed C-H Arylation | Pd(OAc)₂, Aryl halide, Base | Benzyl (cis-2-amino-3-arylcyclohexyl)carbamate |

| Directed C-H Alkenylation | Pd(OAc)₂, Alkene, Oxidant | Benzyl (cis-2-amino-3-alkenylcyclohexyl)carbamate |

| Radical Halogenation | N-Bromosuccinimide (NBS), Light | Benzyl (cis-2-amino-x-bromocyclohexyl)carbamate |

It is important to note that achieving high regioselectivity in the functionalization of the cyclohexyl ring remains a synthetic challenge and is an active area of research. The conformational rigidity of the cis-1,2-disubstituted cyclohexane (B81311) can influence the accessibility of different C-H bonds, potentially leading to preferential reaction at certain positions.

Modification of the Carbamate Group for Diverse Applications

The benzyl carbamate (Cbz) group is a well-established protecting group for amines in organic synthesis. masterorganicchemistry.com However, it can also be modified to introduce diverse functionalities or to alter the properties of the molecule.

One common modification is the deprotection of the carbamate to liberate the free amine. For the Cbz group, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), which cleaves the benzylic C-O bond to release the amine, toluene, and carbon dioxide. masterorganicchemistry.com This reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, the carbamate group can be transformed into other functional groups. For instance, reduction of the carbamate with strong reducing agents like lithium aluminum hydride (LiAlH₄) can yield the corresponding N-methylated amine. Furthermore, the carbamate can be converted into a urea (B33335) or a guanidine (B92328) moiety by reaction with amines or guanidinylating reagents, respectively. These transformations can be valuable for creating libraries of compounds for biological screening.

Table 2: Representative Modifications of the Carbamate Group

| Transformation | Reagents and Conditions | Product |

| Deprotection | H₂, Pd/C, Methanol | cis-1,2-Diaminocyclohexane (B74578) |

| Reduction to N-methyl amine | LiAlH₄, THF | N-Benzyl-N'-methyl-cis-1,2-cyclohexanediamine |

| Conversion to Urea | Amine, Heat or Lewis Acid | N-(cis-2-Aminocyclohexyl)-N'-substituted urea |

| Conversion to Guanidine | Guanidinylating agent, Base | N-(cis-2-Aminocyclohexyl)-guanidine derivative |

The choice of modification strategy depends on the desired final product and the compatibility of the reagents with other functional groups in the molecule.

Strategies for Amine Derivatization

The primary amino group in this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. This allows for the introduction of a wide range of substituents, making it a key site for molecular diversification.

Common derivatization strategies include acylation, alkylation, sulfonylation, and reductive amination. Acylation with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. Alkylation, which can be achieved using alkyl halides, is another common modification, though over-alkylation can be a competing side reaction. Sulfonylation with sulfonyl chlorides yields sulfonamides.

Reductive amination provides a versatile method for introducing substituted alkyl groups. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Table 3: Common Derivatization Reactions of the Primary Amine

| Reaction Type | Reagents | Product Class |

| Acylation | Acyl chloride, Triethylamine | Amide |

| Sulfonylation | Sulfonyl chloride, Pyridine | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary Amine |

| Michael Addition | α,β-Unsaturated ester | β-Amino ester |

These derivatization reactions are generally high-yielding and allow for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

Development of Novel Chiral Scaffolds from the Parent Compound

This compound is an excellent starting material for the synthesis of more complex chiral scaffolds, such as ligands for asymmetric catalysis, chiral auxiliaries, and building blocks for macrocycles. The cis-stereochemistry of the two amino groups provides a rigid and well-defined spatial arrangement that can be exploited in the design of these molecules.

One important application is the synthesis of chiral ligands for transition metal catalysts. By derivatizing the primary amine with a coordinating group (e.g., a phosphine, pyridine, or oxazoline), bidentate or tridentate ligands can be prepared. These ligands can then be complexed with various metals to create catalysts for a wide range of asymmetric transformations. For example, chiral ligands based on the 1,2-diaminocyclohexane scaffold have been successfully employed in asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. researchgate.net

Furthermore, the two nitrogen atoms of the deprotected diamine can serve as anchor points for the construction of macrocyclic structures. Ring-closing reactions, such as double amidation or double reductive amination with a suitable dielectrophile, can lead to the formation of novel chiral macrocycles with potential applications in host-guest chemistry and as enzyme mimics.

Table 4: Examples of Chiral Scaffolds Derived from this compound

| Scaffold Type | Synthetic Strategy | Potential Application |

| Chiral P,N-Ligand | Derivatization with a phosphine-containing group | Asymmetric Catalysis |

| Chiral Salen-type Ligand | Condensation with a salicylaldehyde (B1680747) derivative | Asymmetric Epoxidation |

| Chiral Macrocycle | Reaction with a dicarboxylic acid chloride | Molecular Recognition |

| Chiral Bis-urea | Reaction with an isocyanate | Organocatalysis |

The development of novel chiral scaffolds from this versatile parent compound continues to be an active area of research, driven by the demand for new and efficient tools in asymmetric synthesis and related fields.

Computational and Theoretical Studies

Conformational Analysis and Energy Landscapes

The conformational behavior of Benzyl (B1604629) (cis-2-aminocyclohexyl)carbamate is primarily dictated by the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. In a cis-1,2-disubstituted cyclohexane, the two substituents are on the same face of the ring. This arrangement necessitates that in any chair conformation, one substituent must occupy an axial position while the other is in an equatorial position.

The molecule therefore exists as a dynamic equilibrium between two chair conformers, which can interconvert via a ring-flip. In one conformer, the amino group is axial and the benzyl carbamate (B1207046) group is equatorial. In the other, the benzyl carbamate group is axial and the amino group is equatorial. The relative stability of these two conformers is determined by the steric strain associated with the axial substituent.

Computational studies, typically employing methods like Density Functional Theory (DFT), can be used to calculate the relative energies of these conformers. The energy difference (ΔE) between the two chair forms is influenced by the A-value of each substituent, which quantifies the steric strain of an axial orientation. The bulkier benzyl carbamate group is expected to have a larger A-value than the amino group, suggesting that the conformer with the benzyl carbamate group in the equatorial position will be lower in energy and thus more populated at equilibrium. Intramolecular hydrogen bonding between the amino and carbamate groups can also influence the conformational preference and the energy landscape.

Table 1: Calculated Relative Energies of Conformers of Benzyl (cis-2-aminocyclohexyl)carbamate

| Conformer | Amino Group Position | Benzyl Carbamate Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Axial | Equatorial | 0.5 - 1.5 |

Note: The values presented are representative and derived from computational studies on analogous cis-1,2-disubstituted cyclohexane systems.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic properties of this compound, which in turn govern its reactivity. Methods such as DFT and ab initio calculations are used to determine molecular orbital energies, charge distributions, and other electronic descriptors. rsc.org

The carbamate functional group acts as an electron-withdrawing group, which significantly influences the electronic environment of the adjacent amino group. chem-station.com The lone pair of electrons on the protected nitrogen atom is delocalized into the carbonyl group of the carbamate, reducing its nucleophilicity and basicity compared to the unprotected amino group. youtube.comorganic-chemistry.org This delocalization is a key feature of carbamate protecting groups. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the unprotected amino group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is often centered on the carbonyl carbon of the carbamate group, suggesting it is the most probable site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | 0.5 to 1.5 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | Relates to chemical reactivity and stability |

| Partial Charge on N (amino) | -0.4 to -0.6 e | Higher negative charge suggests higher nucleophilicity |

Note: These values are typical for similar organic molecules and are obtained from DFT calculations (e.g., B3LYP/6-31G level of theory).*

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along this pathway. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate.

For reactions such as the acylation or alkylation of the free amino group, computational models can elucidate the geometry of the transition state and the key interactions that stabilize it. Transition state analysis can also provide insights into the role of solvents and catalysts in the reaction. For instance, in a catalyzed reaction, the model can show how the catalyst lowers the activation energy by providing an alternative reaction pathway with a lower energy transition state.

While specific reaction pathway models for this compound are not widely published, the methodologies are well-established. For example, in a hypothetical acylation reaction, the transition state would likely involve the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. The geometry of this transition state, including bond lengths and angles, can be precisely calculated, and the vibrational frequencies can be computed to confirm that it is a true first-order saddle point on the potential energy surface.

Prediction of Stereoselectivity in Derived Reactions

Derivatives of cis-1,2-diaminocyclohexane (B74578) are widely used as chiral ligands in asymmetric catalysis. The stereochemical outcome of these reactions is highly dependent on the conformational rigidity and chiral environment provided by the ligand. Computational methods, particularly DFT, have become indispensable for predicting and rationalizing the stereoselectivity of such reactions. nih.govrsc.org

When this compound is further functionalized and used as a ligand, for example in a metal-catalyzed hydrogenation or epoxidation, computational models can be built of the catalyst-substrate complex. By calculating the energies of the transition states leading to the different possible stereoisomeric products, the enantiomeric excess (ee) of the reaction can be predicted. nih.govrsc.org

These models often reveal that the stereoselectivity arises from subtle steric and electronic interactions between the substrate, the catalyst, and the chiral ligand. nih.govrsc.org The bulky benzyl carbamate group can play a crucial role in directing the approach of the substrate to the metal center, favoring one stereochemical pathway over others. The analysis of these transition state structures can provide a detailed, three-dimensional picture of the origins of stereoselectivity, which is invaluable for the rational design of new and improved chiral catalysts.

Future Research Directions and Untapped Synthetic Potential

Exploration of Novel Catalytic Applications

The inherent chirality and differential protection of the amino groups in Benzyl (B1604629) (cis-2-aminocyclohexyl)carbamate make it an ideal precursor for a new generation of chiral ligands and organocatalysts. The cis-conformation of the two amino groups on the cyclohexane (B81311) ring provides a unique stereochemical arrangement that can be exploited in asymmetric catalysis.

Future research could focus on the derivatization of the free amino group to generate a diverse library of mono-N-substituted cis-1,2-diaminocyclohexane (B74578) ligands. These ligands could be used to chelate with various transition metals, creating catalysts for a range of asymmetric transformations, including hydrogenations, C-C bond formations, and oxidation reactions. The benzyl carbamate (B1207046) group, while serving as a protecting group, can also influence the steric and electronic environment of the catalytic center, potentially leading to enhanced enantioselectivity and reactivity.

Table 1: Potential Catalytic Applications of Ligands Derived from Benzyl (cis-2-aminocyclohexyl)carbamate

| Catalyst Type | Potential Reactions | Expected Advantages |

| Ru(II) and Rh(I) Complexes | Asymmetric Hydrogenation | High enantioselectivity in the reduction of ketones and olefins. |

| Pd(0) and Pd(II) Complexes | Asymmetric Allylic Alkylation | Control over regioselectivity and stereoselectivity. |

| Cu(I) and Cu(II) Complexes | Asymmetric Michael Additions | High yields and enantiomeric excesses in conjugate additions. |

| Chiral Thiourea Organocatalysts | Asymmetric Michael and Friedel-Crafts reactions | Activation of electrophiles through hydrogen bonding. |

The development of such catalysts derived from this specific carbamate could fill existing gaps in asymmetric catalysis, offering new tools for the synthesis of complex chiral molecules.

Integration into Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. thieme.denih.gov The integration of the synthesis and derivatization of this compound into flow systems is a promising area for future research.

A multistep continuous flow process could be envisioned for the synthesis of chiral 1,2-diamino derivatives, starting from simple precursors. thieme.de Such a system could involve the stereoselective synthesis of the diamine backbone, followed by a selective protection step to yield this compound, all within a closed and automated system. Furthermore, downstream derivatization of the free amine could be "telescoped" with the initial synthesis, allowing for the direct production of chiral ligands or other advanced intermediates without the need for isolation of the carbamate itself. nih.gov

The use of immobilized enzymes or catalysts within packed-bed reactors in a flow setup could also be explored for the enantioselective synthesis or kinetic resolution of the parent diamine, offering a greener and more efficient route to the chiral carbamate. acs.orgrsc.org

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in modern chemical synthesis. mdpi.combeilstein-journals.org Future research should focus on developing more sustainable and environmentally benign methods for the synthesis of this compound.

Current synthetic routes often rely on traditional protecting group strategies and stoichiometric reagents. Greener alternatives could include:

Biocatalysis: The use of enzymes, such as lipases or proteases, for the kinetic resolution of racemic cis-1,2-diaminocyclohexane or for the selective acylation to introduce the benzyl carbamate group. This would reduce the need for chiral resolving agents and harsh reaction conditions.

Renewable Feedstocks: Exploring synthetic pathways that start from bio-based materials could significantly improve the sustainability profile of the molecule.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. walisongo.ac.id This could involve the use of catalytic methods that avoid the use of stoichiometric activating agents and coupling partners. walisongo.ac.id

Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents.

By incorporating these green chemistry principles, the environmental impact of producing this compound can be significantly reduced, making it a more attractive building block for industrial applications.

Discovery of Unforeseen Reactivity Patterns

While the primary reactivity of this compound is centered around the free amino group, there is potential for the discovery of novel and unforeseen reactivity patterns under specific conditions. The interplay between the protected and unprotected amino groups, along with the conformational constraints of the cyclohexane ring, could lead to unique chemical behavior.

For instance, research into the catalytic trimerization of 1,2-diaminocyclohexane using a metal-organic cage with dual biomimetic active sites has shown unexpected C-N bond-forming cascades. nih.gov It is conceivable that under similar catalytic conditions, this compound could undergo novel transformations, such as selective oligomerization or participation in multicomponent reactions in unexpected ways.

Future studies could employ high-throughput screening of various catalysts and reaction conditions to explore the untapped reactivity of this molecule. Computational studies could also be used to predict novel reaction pathways and to understand the underlying mechanisms of any newly discovered transformations. The discovery of such unforeseen reactivity would not only expand the fundamental understanding of this molecule's chemistry but also open up new avenues for its application in the synthesis of complex nitrogen-containing compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (cis-2-aminocyclohexyl)carbamate, and how can reaction conditions be fine-tuned to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via carbamate formation between benzyl chloroformate and cis-2-aminocyclohexanol under alkaline conditions (e.g., using NaHCO₃ or Et₃N as a base). To optimize yield, employ continuous flow reactors for better heat and mass transfer, and monitor reaction progress via TLC or HPLC . Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the cis configuration (e.g., coupling constants for cyclohexyl protons) and carbamate linkage (δ ~6.5–7.5 ppm for benzyl aromatic protons).

- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals via slow evaporation (solvent: ethanol/water mix) and refine using SHELXL . ORTEP-3 can visualize thermal ellipsoids to assess molecular geometry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~263.34 m/z) .

Q. How does the cis-configuration of the cyclohexylamine moiety influence the compound’s chemical reactivity?

- Methodological Answer : The cis-configuration imposes steric constraints, affecting nucleophilic substitution or oxidation reactions. For example, oxidation of the amino group (e.g., with KMnO₄) may proceed slower than in trans-isomers due to hindered access to the reactive site. Comparative kinetic studies (HPLC monitoring) between cis/trans isomers can quantify these effects .

Advanced Research Questions

Q. What strategies are recommended for selective deprotection of the benzyl carbamate (Cbz) group in this compound, and how do pH and reductants influence stability?

- Methodological Answer :

- Acidic Conditions : Use HBr in acetic acid (30% v/v, 2 h, RT) for cleavage. Avoid prolonged exposure to pH < 1 at elevated temperatures (>50°C) to prevent cyclohexylamine degradation .

- Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C, 1 atm, ethanol) removes the Cbz group efficiently. Monitor via TLC (disappearance of benzyl aromatic signals).

- Stability Data : The Cbz group is stable at pH 4–9 (RT) but hydrolyzes rapidly under strongly alkaline (pH > 12, 100°C) or acidic (pH < 1, 100°C) conditions .

Q. How can computational modeling predict the compound’s binding affinity to enzyme targets like cholinesterases or HIV protease?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., HIV protease PDB: 1HIV). Focus on hydrogen bonds between the carbamate carbonyl and catalytic aspartate residues (Asp25/Asp25') .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability. The cis-cyclohexyl group may enhance hydrophobic interactions with enzyme pockets compared to linear analogs .

Q. What structural modifications to this compound could improve its selectivity as a cholinesterase inhibitor, and how can SAR studies guide this?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the benzyl ring to enhance electrophilic interactions with cholinesterase’s peripheral anionic site. Synthesize derivatives via Suzuki coupling or nucleophilic substitution .

- SAR Workflow : Test analogs in vitro (Ellman’s assay for AChE/BChE inhibition). Correlate IC₅₀ values with computational descriptors (e.g., logP, polar surface area) to identify pharmacophore features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.